molecular formula C18H15NO4 B1487683 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid CAS No. 1255147-01-3

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

Cat. No. B1487683
CAS RN: 1255147-01-3
M. Wt: 309.3 g/mol
InChI Key: IGQNPFHSPBVLAF-UHFFFAOYSA-N
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Description

“4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid” is a chemical compound . It is also referred to as quinoline-2-carboxylic acid .


Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Molecular Structure Analysis

The molecular structure of “4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid” is represented by the linear formula C18H15NO4 .

Scientific Research Applications

Medicinal Chemistry

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid: plays a significant role in medicinal chemistry due to the biological activities associated with quinoline derivatives. These compounds have been linked to various biological effects, such as antiviral, anti-inflammatory, antimicrobial, anti-atherothrombosis, antiemetic, anxiolytic, antimalarial, and antileishmanial activities . The compound’s ability to inhibit key metabolic processes in mitochondria, like the oxidation of pyruvate and α-ketoglutarate, makes it a valuable tool for studying metabolic diseases and developing therapeutic agents .

Industrial Chemistry

In the realm of industrial chemistry, 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid can be utilized as a solvent or a reagent in various manufacturing processes. Its structural properties may lend itself to applications in the production of pharmaceuticals, chemicals, and potentially as a component in lacquers, varnishes, and plastics .

Synthetic Organic Chemistry

This compound is integral to synthetic organic chemistry, where it serves as a building block for creating complex molecules. Its derivatives are used in the synthesis of biologically active compounds, leveraging green chemistry principles such as microwave-assisted reactions, solvent-free conditions, and photocatalytic synthesis . This aligns with the societal push towards more sustainable chemical processes.

Green Chemistry

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid: contributes to green chemistry by providing a pathway to synthesize agrochemicals and bio-organometallic processes in a more environmentally friendly manner. It is also involved in the manufacturing of dyes, food colorants, and pH indicators, emphasizing the use of cleaner synthesis methods .

Biological Studies

In biological studies, quinoline derivatives, including 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid , are used to explore natural products and synthetic derivatives that exhibit a broad range of biological and pharmaceutical activities. They are essential scaffolds in drug discovery and play a major role in the development of new therapeutic agents .

Pharmaceutical Research

The compound’s relevance in pharmaceutical research is underscored by its potential in drug development. Its analogs and derivatives are studied for their pharmaceutical and biological activities, which are crucial for the creation of new drugs and treatment modalities .

properties

IUPAC Name

4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQNPFHSPBVLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238624
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

CAS RN

1255147-01-3
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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